Mevalonate
Overview
Description
(R)-mevalonic acid is the (R)-enantiomer of mevalonic acid. It is a conjugate acid of a (R)-mevalonate. It is an enantiomer of a (S)-mevalonic acid.
Mevalonic acid is a natural product found in Artemisia annua, Homo sapiens, and other organisms with data available.
(R)-Mevalonic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
A dihydroxy monocarboxylic acid and precursor in the biosynthetic pathway known as the mevalonate pathway, which produces terpenes and steroids that are vital for diverse cellular functions.
Scientific Research Applications
Cardiovascular Diseases and Cholesterol Synthesis :
- Mevalonate is vital in cholesterol synthesis, and its regulation is crucial for heart disease treatment. Inhibiting the this compound pathway enzymes can be beneficial for treating certain forms of cancer and heart disease (Goldstein & Brown, 1990).
Plant Physiology and Biochemistry :
- The this compound pathway significantly influences plant physiology, especially concerning photosynthesis, chloroplast function, and stress physiology. It's involved in the biosynthesis of isoprenoid compounds in plants, affecting their adaptation and stress responses (Lichtenthaler, 2015).
Biotechnological Production :
- This compound is a key intermediate in the production of terpenoids, which are used in various applications ranging from cosmetics to biochemical research. Its heterologous production in microorganisms like Streptomyces lividans TK23 has been studied for efficient and sustainable production (Kuzuyama et al., 2004).
Cancer Research :
- The this compound pathway has a critical role in cancer, providing essential molecules for tumor growth and progression. Oncogenic signaling pathways increase the activity/expression of enzymes in the this compound pathway, making it a target for cancer treatment. Statins, inhibitors of this pathway, may improve outcomes for cancer patients (Mullen et al., 2016).
Immune Response and Inflammation :
- The this compound pathway can induce trained immunity in innate immune cells. This compound activates metabolic and epigenetic changes that contribute to the pathophysiology of auto-inflammatory disorders and could be a target for therapeutic interventions in conditions with excessive trained immunity activation (Bekkering et al., 2018).
Pharmacological Research :
- This compound pathway inhibitors, like statins, have potential as vaccine adjuvants by inhibiting geranylgeranylation of small GTPases, affecting antigen presentation and T cell activation. This pathway is a target for cancer immunotherapies and vaccine adjuvant discovery (Xia et al., 2018).
Regulation of Blood Pressure :
- This compound availability may contribute to vascular tone and blood pressure regulation. It influences endothelium-dependent and -independent relaxations and could link disorders of cholesterol metabolism with elevated blood pressure (Roullet et al., 1993).
Regulatory T Cell Differentiation :
- This compound promotes the differentiation and suppressive function of regulatory T cells (Tregs), suggesting its potential in treating inflammatory diseases. It enhances TGF-β signaling and Foxp3 expression, crucial for Treg differentiation and function (Acharya et al., 2019).
Mechanism of Action
Target of Action
The primary target of mevalonate is the This compound pathway , also known as the isoprenoid pathway or HMG-CoA reductase pathway . This pathway is an essential metabolic pathway present in eukaryotes, archaea, and some bacteria . The key enzyme in this pathway is HMG-CoA reductase , which is best known as the target of statins, a class of cholesterol-lowering drugs . Another critical enzyme in this pathway is This compound kinase (MK) , which catalyzes the ATP-Mg2+ mediated phosphate transfer of this compound to produce this compound 5-phosphate .
Mode of Action
This compound interacts with its targets by participating in the biochemical reactions of the this compound pathway. It is produced from the reduction of HMG-CoA, and then it is converted into isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), two five-carbon building blocks used to make isoprenoids .
Biochemical Pathways
The this compound pathway begins with acetyl-CoA and ends with the production of IPP and DMAPP . This pathway produces over 30,000 biomolecules such as cholesterol, vitamin K, coenzyme Q10, and all steroid hormones . The pathway involves several steps, including the condensation of two acetyl-CoA molecules to yield acetoacetyl-CoA, followed by a second condensation to form HMG-CoA, and the reduction of HMG-CoA to yield this compound .
Pharmacokinetics
The pharmacokinetics of this compound are closely tied to its role in the this compound pathway. As a key intermediate in this pathway, this compound’s bioavailability is crucial for the continuous production of isoprenoids . .
Result of Action
The action of this compound results in the production of isoprenoids, a diverse class of biomolecules. These include cholesterol, which is vital for cell membrane structure, and steroid hormones, which play key roles in various biological processes . Dysregulation of the this compound pathway, such as elevated or deregulated activity, can lead to diseases, including cancer .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the activity of the this compound pathway can be upregulated in response to low cholesterol levels, stimulating endogenous production by the HMG-CoA reductase pathway . Additionally, the tumor microenvironment can influence the activity of the this compound pathway in cancer cells, contributing to cancer progression and drug resistance .
Safety and Hazards
Future Directions
There is growing evidence indicating that increased mevalonate pathway flux is a general feature of cancer . Mechanistic insights underlying increased this compound flux have reignited the field, with investigators uncovering regulatory roles for well-studied oncogenic drivers and tumor suppressors . The potential use of MVA pathway inhibitors to improve therapeutic window in cancer is being explored .
Biochemical Analysis
Biochemical Properties
Mevalonate plays a crucial role in biochemical reactions. It is phosphorylated by the enzyme this compound Kinase (MevK) into phosphothis compound . This reaction is a part of the juvenile hormone biosynthesis process . The structure model of MevK from the red flour beetle Tribolium castaneum (Tc MevK) adopts a compact α/β conformation .
Cellular Effects
The this compound pathway, where this compound plays a significant role, is important for growth, spore production, and the virulence of Phytophthora sojae . It influences cell function by affecting various cellular processes such as signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, MevK binds to cofactors and substrates, which is crucial for its enzymatic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, MevK shows optimal enzyme activity at pH 8.0 and an optimal temperature of 40 °C for this compound as the substrate . This indicates the stability of this compound under these conditions.
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not mentioned in the sources, it is known that the this compound pathway, where this compound is a key intermediate, is involved in the synthesis of many biologically active compounds . Therefore, varying dosages could potentially impact the levels of these compounds.
Metabolic Pathways
This compound is involved in the this compound pathway, which begins with acetyl-CoA and ends with the production of isopentenyl pyrophosphate . This pathway involves several enzymes and cofactors, and it is involved in the synthesis of many biologically active compounds .
Subcellular Localization
Given its role in the this compound pathway, it is likely that it is localized in the cytosol, where this pathway primarily occurs .
Properties
IUPAC Name |
(3R)-3,5-dihydroxy-3-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-6(10,2-3-7)4-5(8)9/h7,10H,2-4H2,1H3,(H,8,9)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTLQQUUPVSXIM-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CCO)(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801314151 | |
Record name | (R)-(-)-Mevalonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801314151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Mevalonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000227 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Very soluble in water, but also soluble in organic solvents, especially polar organic solvents. | |
Record name | MEVALONIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7681 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Oily liquid | |
CAS No. |
17817-88-8, 150-97-0 | |
Record name | (R)-(-)-Mevalonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17817-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mevalonic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03518 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (R)-(-)-Mevalonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801314151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MEVALONIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7681 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Mevalonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000227 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
24 - 27 °C | |
Record name | Mevalonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000227 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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